3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a piperidine ring and a chlorophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one involves multiple steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The piperidine ring is then introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone . The chlorophenyl group is typically added via a nucleophilic substitution reaction using a chlorinated aromatic compound . Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or acetonitrile, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted indole derivatives with modified functional groups.
Scientific Research Applications
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways . The piperidine ring and chlorophenyl group enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The compound may also inhibit specific enzymes involved in disease processes, such as kinases or proteases, through competitive or non-competitive inhibition mechanisms .
Comparison with Similar Compounds
Compared to other indole derivatives, 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
These compounds share the indole core but differ in their functional groups and biological activities, highlighting the versatility and importance of indole derivatives in various fields of research.
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN2O3/c22-15-7-5-14(6-8-15)21(27)9-11-24(12-10-21)19(25)13-17-16-3-1-2-4-18(16)23-20(17)26/h1-8,17,27H,9-13H2,(H,23,26) |
InChI Key |
URMJLUILURADFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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